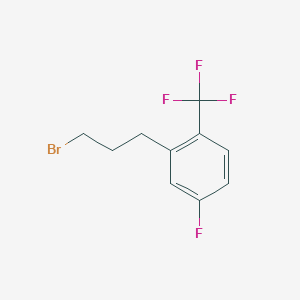
(2-Methylbuta-1,3-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbuta-1,3-dien-1-yl)benzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is a derivative of butadiene, where a phenyl group is attached to the second carbon of the butadiene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Methylbuta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common method involves the reaction of phenylacetylene with butadiene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently. Another method involves the dehydrogenation of 2-phenylbutane using a suitable dehydrogenation catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-phenylbutane. This process involves passing 2-phenylbutane over a dehydrogenation catalyst at elevated temperatures, resulting in the formation of this compound along with hydrogen gas as a byproduct.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form 2-phenylbutane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions typically require reagents such as bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 2-Phenylbutane.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylbuta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the phenyl group stabilizes the intermediate carbocation, facilitating the reaction. In oxidation and reduction reactions, the double bonds in the butadiene chain are the primary sites of chemical transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Styrene: A vinyl benzene derivative used in the production of polystyrene and other polymers.
Isoprene: A diene used in the production of synthetic rubber and other polymers.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)benzene is unique due to the presence of both a phenyl group and a conjugated diene system. This combination imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C11H12 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
[(1E)-2-methylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-3-10(2)9-11-7-5-4-6-8-11/h3-9H,1H2,2H3/b10-9+ |
InChI-Schlüssel |
XBVFCDZVFLRRSH-MDZDMXLPSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=C |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)



![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)





